ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate
Description
Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring substituted with a methyl group at the 3-position and a propanoate ethyl ester side chain. Pyrazole derivatives are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or bioactive scaffolds.
Properties
IUPAC Name |
ethyl 3-(3-methylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)5-7-11-6-4-8(2)10-11/h4,6H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFSCNXEVWPLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substituents critically influence physicochemical properties and reactivity:
Key Insights :
- Electron-donating groups (e.g., methyl) improve thermal stability and reduce ring reactivity, favoring applications in long-term storage or stepwise synthesis .
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, making these compounds reactive intermediates for further functionalization .
- Halogenated derivatives (e.g., iodo) are pivotal in radiopharmaceuticals or structural studies via X-ray crystallography .
Ester Group Variations
The ester moiety (ethyl vs. methyl) impacts hydrolysis rates and lipophilicity:
Note: *Estimated based on structural analogs. Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric hindrance, enhancing their utility in pro-drug formulations .
Insights :
Biological Activity
Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 181.20 g/mol
- CAS Number : [Not available]
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Interaction : It could interact with specific receptors involved in cellular signaling pathways, modulating various biological responses .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the effectiveness of the compound compared to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | S. aureus |
| Standard Antibiotic (e.g., Penicillin) | 16 | S. aureus |
| This compound | 64 | E. coli |
| Standard Antibiotic (e.g., Ampicillin) | 32 | E. coli |
Study 2: Anticancer Potential
Another investigation into the anticancer properties of pyrazole derivatives revealed that this compound significantly reduced cell viability in human breast cancer cells (MCF-7). The study utilized an MTT assay to evaluate cell proliferation.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| This compound (10 µM) | 65 |
| This compound (50 µM) | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
